Product packaging for Ethyl 5-amino-6-bromopicolinate(Cat. No.:CAS No. 1805559-39-0)

Ethyl 5-amino-6-bromopicolinate

Cat. No.: B2449128
CAS No.: 1805559-39-0
M. Wt: 245.076
InChI Key: GMFNFNQPUQHWDB-UHFFFAOYSA-N
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Description

Contextualization of Picolinate (B1231196) Ester Chemistry

Picolinate esters are a class of organic compounds derived from picolinic acid (pyridine-2-carboxylic acid). The ester functional group at the 2-position of the pyridine (B92270) ring influences the electronic properties and reactivity of the molecule. The chemistry of picolinate esters is characterized by several key reactions:

Hydrolysis: Like other esters, picolinate esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgresearchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. libretexts.orgresearchgate.net In base-promoted hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol, typically in the presence of an acid or base catalyst.

Reduction: Picolinate esters can be reduced to the corresponding primary alcohol (2-pyridinemethanol derivatives) using strong reducing agents like lithium aluminum hydride. libretexts.org

Reactions involving the pyridine ring: The pyridine nitrogen can act as a base or a nucleophile, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of other substituents.

The presence of the ester group, along with other substituents, modulates the reactivity of the pyridine core, making picolinate esters useful platforms for further chemical transformations.

Significance of Functionalized Pyridine Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.com The pyridine ring is a key structural motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry. numberanalytics.comnih.gov

The significance of functionalized pyridine scaffolds stems from several factors:

Structural Diversity: The pyridine ring can be substituted at various positions with a wide range of functional groups, leading to a vast chemical space for the design of new molecules with specific properties.

Biological Activity: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, which is crucial for pharmacological activity. masterorganicchemistry.com

Physicochemical Properties: The pyridine moiety can influence the solubility, polarity, and bioavailability of a molecule, properties that are critical for drug development. libretexts.org

Synthetic Versatility: Functionalized pyridines serve as versatile intermediates for the synthesis of more complex heterocyclic systems through reactions like cross-coupling, condensation, and cyclization. masterorganicchemistry.com

Overview of Aminobromopicolinates as Key Intermediates

Aminobromopicolinates, such as Ethyl 5-amino-6-bromopicolinate, are particularly valuable synthetic intermediates due to the orthogonal reactivity of their functional groups. The term "aminobromopicolinate" describes a picolinate structure with both an amino (-NH2) and a bromo (-Br) substituent. The positions of these groups on the pyridine ring are critical to their utility.

In this compound, the key features are:

The Bromine Atom: The bromine at the 6-position is a versatile handle for cross-coupling reactions. It can readily participate in reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of carbon-based substituents. nih.gov It can also be a site for nucleophilic aromatic substitution under certain conditions. numberanalytics.com

The Amino Group: The amino group at the 5-position can act as a nucleophile, a base, or a directing group. It can be acylated, alkylated, or diazotized to introduce further functionality. Its presence also electronically influences the reactivity of the pyridine ring.

The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, or it can be involved in condensation reactions.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making compounds like this compound sought-after precursors in the synthesis of targeted molecular architectures. A plausible synthetic route to such compounds involves the amination of a corresponding brominated precursor. google.com

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O2 B2449128 Ethyl 5-amino-6-bromopicolinate CAS No. 1805559-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFNFNQPUQHWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805559-39-0
Record name ethyl 5-amino-6-bromopyridine-2-carboxylate
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Synthetic Methodologies for Ethyl 5 Amino 6 Bromopicolinate and Its Precursors

Strategies for Constructing the 2-Pyridinecarboxylic Acid Ethyl Ester Core

The foundational step in the synthesis of ethyl 5-amino-6-bromopicolinate is the construction of the 2-pyridinecarboxylic acid ethyl ester, also known as ethyl picolinate (B1231196). Several general methods are available for this purpose.

One of the most direct and classical methods is the Fischer-Speier esterification of picolinic acid (pyridine-2-carboxylic acid). This reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used as the solvent. researchgate.net

Alternatively, the picolinate core can be synthesized through multi-component reactions. For instance, a cooperative vinylogous anomeric-based oxidation using a heterogeneous catalyst can produce picolinate derivatives. cymitquimica.comwikipedia.orgrsc.org This approach involves the reaction of ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes in the presence of a specialized catalyst. cymitquimica.com While offering a convergent approach, the complexity of the starting materials and catalyst preparation may be a consideration.

Another strategy involves the modification of pre-existing pyridine (B92270) rings. For example, processes for preparing pyridine-2,3-dicarboxylic acid esters from dihalomaleic acid esters and α,β-unsaturated aldehydes or ketones have been developed. nih.govbyjus.com While not a direct route to ethyl picolinate itself, these methods highlight the versatility of building substituted pyridine rings that can be further modified.

For the specific context of this article, the most straightforward and common method for obtaining the ethyl picolinate core is the direct esterification of commercially available picolinic acid.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C6 position of the pyridine ring, adjacent to the nitrogen atom, requires careful consideration of regioselectivity, especially in the presence of an activating amino group at the C5 position. Two primary strategies are considered: direct bromination of an aminopicolinate precursor and a Sandmeyer-type reaction from a suitable amino precursor.

Direct Bromination of Aminopicolinates (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)

The direct bromination of an existing aminopyridine ring is a feasible approach. The amino group at the C5 position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of ethyl 5-aminopicolinate (B8380244), the C6 position is ortho to the amino group.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. nih.govwikipedia.orgchemscene.com The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane. nih.gov The regioselectivity of NBS bromination can be influenced by various factors, including the solvent, temperature, and the presence of catalysts or additives. nih.govbldpharm.com For instance, the use of an ionic liquid in conjunction with NBS has been shown to enhance regioselectivity in some cases. nih.gov

While direct bromination of ethyl 5-aminopicolinate at the C6 position is theoretically plausible due to the directing effect of the amino group, the reaction conditions must be carefully controlled to avoid polybromination or side reactions. The strong activation by the amino group could potentially lead to the formation of di-brominated products.

A related example is the bromination of 6-aminoquinoxaline (B194958) using 1,3-dibromo-5,5-dimethylhydantoin, which proceeds with high yield and selectivity, highlighting the feasibility of brominating an amino-substituted heterocyclic ring. researchgate.net

ReagentConditionsSubstrate TypeOutcome
N-Bromosuccinimide (NBS)Acetonitrile, room temperatureActivated aromaticsRegioselective monobromination nih.gov
N-Bromosuccinimide (NBS) / Ionic LiquidRoom temperatureActivated aromaticsHigh-yielding regioselective monobromination nih.gov
1,3-dibromo-5,5-dimethylhydantoinDichloromethane, 20°C6-aminoquinoxalineHigh yield of 5-bromo-6-aminoquinoxaline researchgate.net

Halogenation via Diazotization-Sandmeyer Analogs for Related Aminopyridines

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring by the conversion of a primary aromatic amine to a diazonium salt, followed by decomposition with a copper(I) salt. wikipedia.orgbyjus.comumsl.eduwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

In the context of synthesizing this compound, a hypothetical route could involve a precursor such as ethyl 5,6-diaminopicolinate. The 6-amino group could be selectively diazotized and subsequently replaced by a bromine atom using a copper(I) bromide (CuBr) catalyst. This approach relies on the differential reactivity of the two amino groups, which can be challenging to achieve.

The general mechanism of the Sandmeyer reaction involves the formation of an aryl diazonium salt from a primary arylamine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.commasterorganicchemistry.com This diazonium salt then undergoes a radical-nucleophilic aromatic substitution catalyzed by copper(I) to yield the corresponding aryl halide. wikipedia.orgumsl.edu

While a powerful tool, the application of the Sandmeyer reaction to diaminopyridine systems requires careful control of the reaction conditions to ensure selective diazotization and substitution.

Introduction of the Amino Functionality at the C5 Position

A common and effective strategy for introducing an amino group at a specific position on an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group.

This strategy can be applied to the synthesis of this compound by starting with a 6-bromopicolinate precursor. For example, the synthesis of methyl 6-bromo-5-nitropicolinate has been reported. bldpharm.com This intermediate can then be subjected to reduction to yield the corresponding 5-amino derivative. A supplementary information document outlines a procedure for the reduction of a similar compound, ethyl 6-bromo-4-(2,2-dimethoxyethyl)-5-nitropicolinate, using iron powder in acetic acid and methanol. rsc.org This suggests that the reduction of the nitro group in the presence of the bromo and ester functionalities is a viable transformation. The subsequent transesterification from the methyl to the ethyl ester, if necessary, is a standard procedure.

Alternative, though less direct, methods for introducing an amino group include the Hofmann and Curtius rearrangements .

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This could potentially be applied to a precursor such as 6-bromopyridine-2,5-dicarboxamide, where one of the amide groups is converted to an amine.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. rsc.orgnih.govwikipedia.orgnih.govmasterorganicchemistry.com This would require the preparation of a 6-bromopicolinoyl azide at the C5 position, which would be a multi-step process from a suitable carboxylic acid precursor. The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov

MethodPrecursorKey ReagentsIntermediate
Nitration-ReductionEthyl 6-bromopicolinateNitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Fe/AcOH)Ethyl 6-bromo-5-nitropicolinate
Hofmann Rearrangement6-Bromopyridine-2,5-dicarboxamideBr₂, NaOHIsocyanate
Curtius Rearrangement6-Bromopicolinoyl azide (at C5)Heat or photolysisIsocyanate

Esterification and Transesterification Reactions

The final step in many synthetic pathways to this compound is the formation of the ethyl ester. As mentioned in section 2.1, Fischer-Speier esterification is a common method for converting the corresponding carboxylic acid, 5-amino-6-bromopicolinic acid, to its ethyl ester using ethanol and an acid catalyst. researchgate.netbldpharm.com

Alternatively, if the synthesis is carried out using a different ester, such as a methyl ester, a transesterification reaction can be employed. Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. chemspider.com This can be catalyzed by either an acid or a base. For example, treating mthis compound with a large excess of ethanol in the presence of an acid or a base catalyst would yield this compound.

The choice between direct esterification and transesterification often depends on the specific synthetic route and the availability of the precursor carboxylic acid or a different ester.

Comparative Analysis of Synthetic Pathways and Efficiency

Two primary synthetic pathways emerge for the preparation of this compound:

Pathway A: Nitration-Reduction Route

Bromination: Start with picolinic acid and introduce the bromine at the C6 position to form 6-bromopicolinic acid. cymitquimica.comchemscene.com

Esterification: Convert 6-bromopicolinic acid to its ethyl ester, ethyl 6-bromopicolinate.

Nitration: Introduce a nitro group at the C5 position to yield ethyl 6-bromo-5-nitropicolinate.

Reduction: Reduce the nitro group to an amino group to obtain the final product. rsc.org

Pathway B: Direct Bromination Route

Nitration: Start with picolinic acid and introduce a nitro group at the C5 position to form 5-nitropicolinic acid.

Reduction: Reduce the nitro group to an amino group to yield 5-aminopicolinic acid.

Esterification: Convert 5-aminopicolinic acid to its ethyl ester, ethyl 5-aminopicolinate. chemspider.com

Bromination: Directly brominate ethyl 5-aminopicolinate at the C6 position using a regioselective brominating agent like NBS.

Efficiency and Comparison:

Pathway A is often more reliable in terms of regioselectivity. The directing effects of the carboxylate and the ring nitrogen can predictably lead to C6-bromination, and the subsequent nitration at C5 is also well-defined. The reduction of a nitro group is typically a high-yielding and clean reaction. The synthesis of the key intermediate, methyl 6-bromo-5-nitropicolinate, is documented. bldpharm.com

Pathway B relies on the selective bromination of a highly activated aminopicolinate. While potentially shorter, achieving high regioselectivity for the C6-bromo isomer without the formation of byproducts could be challenging and require significant optimization of reaction conditions. The strong activating nature of the amino group might lead to over-bromination or bromination at other positions.

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Amino 6 Bromopicolinate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromine Center

The bromine atom at the C6 position of ethyl 5-amino-6-bromopicolinate is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex molecules for applications in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mychemblog.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. mychemblog.comscirp.org In the case of this compound, the bromine atom serves as the halide partner.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Chemical reaction scheme for Suzuki-Miyaura couplingA general reaction scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.

This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids and their esters. snnu.edu.cn For instance, the coupling of this compound with arylboronic acids leads to the synthesis of 5-amino-6-aryl-picolinates, which are precursors to various biologically active compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopicolinates

Aryl Boronic AcidCatalystBaseSolventProduct Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneGood
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THFExcellent

This table presents representative examples of Suzuki-Miyaura coupling reactions involving bromopicolinate derivatives, highlighting the versatility of the catalyst and base systems.

Negishi Coupling and Other Organometallic Cross-Couplings

The Negishi coupling provides an alternative and often complementary method to the Suzuki-Miyaura reaction for C-C bond formation. This reaction utilizes organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. youtube.com The key advantage of Negishi coupling is the ability to use organozinc reagents that can be less reactive and more functional group tolerant than other organometallic reagents. youtube.com

The general transformation for a Negishi coupling involving this compound is shown below:

Chemical reaction scheme for Negishi couplingA general reaction scheme for the Negishi coupling of this compound with an organozinc reagent.

Nickel-catalyzed Negishi cross-couplings have also been developed, offering a different reactivity profile and sometimes providing better yields or selectivity, especially for asymmetric transformations. nih.gov Other organometallic cross-coupling reactions, such as Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), can also be employed to functionalize the C6 position of the picolinate (B1231196) ring, though they are often less favored due to toxicity (Stille) or the need for an activating agent (Hiyama).

Catalyst Systems and Ligand Design in Cross-Coupling of Bromopicolinates

The success of transition metal-catalyzed cross-coupling reactions hinges on the choice of the catalyst system, which includes the metal precursor and the supporting ligand. Palladium complexes are the most common catalysts, with the ligand playing a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. chemrxiv.org

For the cross-coupling of bromopicolinates, various phosphine-based ligands have been employed. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups, have proven to be highly effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle. nih.gov The design of these ligands is critical for achieving high catalytic turnover and for coupling challenging substrates. rsc.org

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Ligand NameLigand TypeKey Features
Triphenylphosphine (PPh₃)Monodentate PhosphineClassical, widely used ligand.
Buchwald Ligands (e.g., SPhos, XPhos)Biaryl MonophosphineBulky and electron-rich, high activity.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate PhosphineFerrocene backbone, good for a variety of couplings.
N-Heterocyclic Carbenes (NHCs)CarbeneStrong sigma-donors, thermally stable.

This table outlines some of the commonly used ligands in palladium-catalyzed cross-coupling reactions of aryl bromides, including those applicable to bromopicolinates.

Mechanistic Studies of Metal-Catalyzed Processes Involving 6-Bromopicolinates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mychemblog.comchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. mychemblog.com

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium center, displacing the halide. mychemblog.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. mychemblog.com

Mechanistic studies, often employing techniques like kinetic analysis and computational modeling, have been crucial in understanding the intricate details of these steps. uzh.chresearchgate.net For instance, the rate of oxidative addition is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand. rsc.org Similarly, the transmetalation step can be affected by the nature of the base and the solvent system used. uzh.ch A deeper understanding of these mechanistic nuances allows for the rational design of more efficient and selective catalytic systems for the cross-coupling of 6-bromopicolinates and other related substrates. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Substitution of the Bromine Moiety

While transition metal-catalyzed reactions are prevalent, the bromine atom of this compound can also undergo nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), proceeding through a high-energy intermediate called a Meisenheimer complex. libretexts.org

The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the pyridine (B92270) nitrogen and the ethyl carboxylate group act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

Addition: The nucleophile adds to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the substituted product. libretexts.org

A variety of nucleophiles can be used to displace the bromine atom, including alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively.

Influence of Amino and Ester Groups on Reactivity

The reactivity of the pyridine ring and its substituents in this compound is a direct consequence of the electronic and steric effects exerted by the amino and ester groups. The amino group at the C5 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. This activating effect is most pronounced at the positions ortho and para to the amino group. However, the presence of the bromine atom at C6 and the pyridine nitrogen complicates this simple picture.

Conversely, the ethyl ester group at the C2 position is an electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles away from its position. The combined influence of these two opposing groups, along with the inherent electronic nature of the pyridine ring, results in a unique reactivity profile for the molecule.

Reactions Involving the C5-Amino Group

The primary amino group at the C5 position is a key handle for a variety of chemical modifications, including acylation, alkylation, and participation in ring-forming reactions.

Acylation and Alkylation for Amide and Amine Derivatives

The nucleophilic nature of the C5-amino group allows for straightforward acylation and alkylation reactions to furnish the corresponding amide and secondary or tertiary amine derivatives.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, leads to the formation of N-acyl derivatives. The choice of base is crucial to neutralize the acid byproduct and to prevent side reactions. Common bases include triethylamine (B128534) or pyridine. The reaction temperature can be controlled to manage the rate of reaction. google.com

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamineEthyl 5-acetamido-6-bromopicolinate
Benzoyl ChloridePyridineEthyl 5-(benzamido)-6-bromopicolinate

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents like alkyl halides. The reaction conditions for N-monoalkylation of aminopyridines often require careful control to avoid over-alkylation. researchgate.net Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, provides an alternative and often more controlled method for synthesizing N-alkylated derivatives. researchgate.net The use of pincer-NHC carbene-based Mn(I) complexes has also been reported for the N-alkylation of aminopyridine derivatives with alcohols, offering a sustainable approach. acs.org

Alkylating AgentMethodProduct
Methyl IodideDirect AlkylationEthyl 5-(methylamino)-6-bromopicolinate
Benzaldehyde/NaBH4Reductive AminationEthyl 5-(benzylamino)-6-bromopicolinate

Potential for Ring Annulation or Heterocycle Formation

The C5-amino group, in conjunction with the adjacent C6-bromo substituent, provides a strategic platform for the construction of fused heterocyclic systems. These reactions, often involving intramolecular cyclization, are powerful tools for generating novel molecular architectures.

One potential pathway involves the reaction with bifunctional reagents that can react with both the amino group and subsequently displace the bromine atom to form a new ring. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system, a common motif in medicinal chemistry.

Another strategy involves the initial modification of the amino group, followed by a cyclization step. For example, acylation of the amino group with a reagent containing a suitable leaving group could set the stage for an intramolecular cyclization to form a five or six-membered ring. While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of heterocycle synthesis from substituted aminopyridines are well-established. For instance, the synthesis of fused N-heterocycles via intramolecular acyl-transfer of heteroaryl ketones has been demonstrated as a viable strategy. nih.gov

Ester Group Transformations

The ethyl ester at the C2 position is also amenable to a range of chemical transformations, most notably hydrolysis and transesterification.

Hydrolysis to Picolinic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-amino-6-bromopicolinic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium.

Base-catalyzed hydrolysis (saponification) is carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Metal ions have also been shown to catalyze the hydrolysis of picolinate esters. acs.org

ConditionsProduct
1M HCl (aq), heat5-amino-6-bromopicolinic acid
1. NaOH (aq), heat; 2. HCl (aq)5-amino-6-bromopicolinic acid

Transesterification to Other Alkyl Esters

Transesterification allows for the conversion of the ethyl ester to other alkyl esters by reacting it with a different alcohol in the presence of a catalyst. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. mdpi.comresearchgate.net

Both acid and base catalysis can be employed for transesterification. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. google.comdntb.gov.ua Base catalysts can include alkoxides corresponding to the desired alcohol.

AlcoholCatalystProduct
MethanolH2SO4Mthis compound
IsopropanolNaO-iPrIsopropyl 5-amino-6-bromopicolinate

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C NMR spectra offer a foundational assessment of a molecule's structure. In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For ethyl 5-amino-6-bromopicolinate, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the amino group.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift being highly sensitive to its hybridization and the electronegativity of attached atoms. The spectrum for this compound would display signals for the six carbons of the pyridine ring and the two carbons of the ethyl ester moiety. The positions of the bromine atom and the amino group significantly influence the chemical shifts of the adjacent ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data (Note: The following table is a representative example based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Chemical Shift (δ, ppm) | | Pyridine H-3 | 7.8 - 8.2 | d | 1H | 138 - 142 | | Pyridine H-4 | 7.2 - 7.6 | d | 1H | 115 - 120 | | Amino (-NH₂) | 5.0 - 6.0 | br s | 2H | - | | Ethyl (-OCH₂CH₃) | 4.2 - 4.5 | q | 2H | 60 - 63 | | Ethyl (-OCH₂CH₃) | 1.2 - 1.5 | t | 3H | 13 - 15 | | Pyridine C-2 | - | - | - | 164 - 167 | | Pyridine C-3 | - | - | - | 138 - 142 | | Pyridine C-4 | - | - | - | 115 - 120 | | Pyridine C-5 | - | - | - | 145 - 150 | | Pyridine C-6 | - | - | - | 110 - 115 |

d = doublet, q = quartet, t = triplet, br s = broad singlet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationbenchchem.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental composition and the confirmation of its molecular formula. For this compound (C₈H₉BrN₂O₂), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br), which results in two major peaks in the mass spectrum separated by two mass units (M+ and M+2) with nearly equal intensity. This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

Analysis of Molecular Conformation and Packing

X-ray crystallography would provide definitive information on the conformation of this compound. Key parameters include the planarity of the pyridine ring and the orientation of the ethyl ester and amino substituents relative to the ring. The analysis would also reveal how the individual molecules pack together to form the crystal lattice, defining the unit cell parameters (a, b, c, α, β, γ) and the space group. The way molecules arrange themselves in the crystal is influenced by a combination of steric effects and intermolecular forces. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing is heavily influenced by non-covalent intermolecular interactions. For this compound, the primary amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the pyridine nitrogen can act as hydrogen bond acceptors. X-ray diffraction analysis can precisely measure the distances and angles of these hydrogen bonds. chemicalbook.comchemicalbook.com These interactions often lead to the formation of specific supramolecular structures, such as dimers, chains, or sheets, which stabilize the crystal lattice. chemicalbook.comrsc.org For example, molecules might form hydrogen-bonded dimers via N-H···O=C interactions. chemicalbook.com The bromine atom can also participate in weaker halogen bonding (C-Br···O or C-Br···N), further influencing the crystal packing arrangement. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. This is achieved by probing the characteristic vibrations of molecular bonds. For this compound, these techniques provide significant insights into its structural features, including the substituted pyridine ring, the primary amine group, and the ethyl ester moiety.

The vibrational modes of a molecule can be predicted based on the functional groups it contains. In this compound, the key functional groups are the pyridine ring, the amino group (-NH2), the ester group (-COOC2H5), and the carbon-bromine bond (C-Br). Each of these groups exhibits characteristic vibrational frequencies in both IR and Raman spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to its various functional groups.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. aps.orgresearchgate.net

The analysis of the vibrational spectra of this compound would involve the assignment of observed bands to specific vibrational modes. This process is often aided by computational studies and comparison with the spectra of related compounds. acs.orgacs.org

Detailed Research Findings

While a dedicated, comprehensive vibrational analysis of this compound is not extensively reported in publicly available literature, the expected vibrational frequencies can be reliably predicted based on extensive studies of similar molecules, such as substituted pyridines, aromatic amines, and ethyl esters. chemicalbook.comnih.gov

Amino Group (-NH₂) Vibrations: A primary amine group typically shows two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹ in the IR spectrum. youtube.comyoutube.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The NH₂ scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ region. youtube.com

Ester Group (-COOC₂H₅) Vibrations: The most prominent feature of the ethyl ester group is the C=O stretching vibration, which gives rise to a strong absorption band in the IR spectrum, typically in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region. Additionally, the vibrations of the ethyl group (C-H stretching, bending, and rocking modes) will be present. u-szeged.hu

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic ring stretching vibrations. These C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. aps.orgresearchgate.net The substitution pattern on the pyridine ring will influence the exact positions and intensities of these bands. Ring breathing modes, which are often strong in the Raman spectrum, are also characteristic. acs.org

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The following interactive tables summarize the expected characteristic vibrational frequencies for this compound based on established data for its constituent functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3500-3300Amino (-NH₂)Asymmetric & Symmetric N-H StretchMedium
3100-3000Pyridine RingAromatic C-H StretchMedium to Weak
2980-2850Ethyl Group (-CH₂CH₃)Aliphatic C-H StretchMedium
1750-1735Ester (-COOC₂H₅)C=O StretchStrong
1650-1580Amino (-NH₂)N-H Scissoring (Bend)Medium
1600-1400Pyridine RingC=C and C=N Ring StretchMedium to Strong
1300-1000Ester (-COOC₂H₅)C-O StretchMedium
600-500Bromo (-Br)C-Br StretchMedium to Weak

Table 2: Predicted Raman Bands for this compound

Frequency Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3100-3000Pyridine RingAromatic C-H StretchMedium
2980-2850Ethyl Group (-CH₂CH₃)Aliphatic C-H StretchStrong
1600-1400Pyridine RingC=C and C=N Ring StretchStrong
~1000Pyridine RingRing Breathing ModeStrong
600-500Bromo (-Br)C-Br StretchStrong

These tables provide a foundational guide for the interpretation of the vibrational spectra of this compound, allowing for a detailed analysis of its functional group composition. The combination of IR and Raman spectroscopy offers a comprehensive picture of the molecule's vibrational properties. nih.gov

Theoretical and Computational Investigations of Ethyl 5 Amino 6 Bromopicolinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to analyze the molecular properties of picolinate (B1231196) derivatives. For instance, studies on the isomer ethyl 5-amino-2-bromoisonicotinate involved optimizing the molecular structure using DFT at the B3LYP/6-311+G(d,p) level of theory. nih.gov Such calculations provide a detailed understanding of the molecule's electronic characteristics in the gas phase, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov

DFT is particularly useful for elucidating the electronic properties and reactivity of a molecule through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron to a higher energy state. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. nih.gov

In a DFT study on the related isomer, ethyl 5-amino-2-bromoisonicotinate, the energies of the frontier orbitals were calculated to be E(HOMO) = -6.2700 eV and E(LUMO) = -2.1769 eV, resulting in an energy gap of 4.0931 eV. nih.gov This information was then used to derive key reactivity parameters, as detailed in the table below.

ParameterSymbolValue (eV)
Ionization EnergyI6.2700
Electron AffinityA2.1769
Electronegativityχ4.2234
Chemical Hardnessη2.0465
Chemical Potentialμ-4.2234
Electrophilicity Indexω4.3580
Chemical SoftnessS0.2440 eV⁻¹
Data derived from DFT calculations on the isomer ethyl 5-amino-2-bromoisonicotinate. nih.gov

These parameters help predict how the molecule will interact with other chemical species. For example, the electrophilicity index (ω) measures the propensity of the species to accept electrons, while chemical hardness (η) indicates its resistance to a change in its electron configuration. nih.gov

DFT calculations are a fundamental tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. This modeling allows for the determination of reaction barrier heights (activation energies), which are crucial for predicting reaction rates and feasibility. nih.gov

For a molecule like Ethyl 5-amino-6-bromopicolinate, DFT could be used to model various potential reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the amino and ester functional groups. The process involves proposing a reaction coordinate and then systematically calculating the energy at points along this path to locate the transition state structure. Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a stable molecule will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system. nih.gov For a compound like this compound, MD simulations can reveal how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target) and how its flexible parts, like the ethyl ester group, move and rotate. nih.gov The simulation solves Newton's equations of motion for a system of interacting particles, generating trajectories that show how the positions and velocities of particles change over time. nih.gov

A key application of MD simulations is in conformational analysis and the study of ligand-receptor interactions, which is central to drug design. nih.govnih.gov MD simulations can predict how a ligand, such as this compound, binds to a receptor protein and the stability of the resulting complex. nih.gov

The simulation process allows researchers to:

Explore Conformational Space: Identify the most stable, low-energy conformations of the ligand both in isolation and when bound to a receptor.

Analyze Binding Stability: By calculating metrics like the root-mean-square deviation (RMSD) over the simulation time, the stability of the ligand's position within the binding pocket can be assessed. nih.gov

Identify Key Interactions: The simulation can pinpoint specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the receptor. nih.gov

Evaluate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, providing a quantitative measure of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com QSAR models are widely used in drug discovery to predict the activity of new or untested compounds, helping to prioritize which molecules to synthesize and test. mdpi.comnih.gov

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or structural features (e.g., topological indices). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.commdpi.com

The resulting model can then be used to predict the activity of new analogues of this compound before they are synthesized, streamlining the optimization process. nih.gov

Studies on Supramolecular Synthons and Non-Covalent Interactions

The way molecules recognize and assemble with one another in the solid state is governed by non-covalent interactions, leading to the formation of supramolecular structures. The study of these interactions is crucial for understanding crystal packing, polymorphism, and material properties.

Computational tools are used to analyze and quantify the various non-covalent forces at play. Hirshfeld surface analysis is one such technique that provides a visual representation of intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, with different colors indicating the types and relative strengths of these interactions.

Interaction Energy ComponentSymbolValue (kJ mol⁻¹)
ElectrostaticE_ele59.2
PolarizationE_pol15.5
DispersionE_dis140.3
RepulsionE_rep107.2
Total Interaction Energy E_tot 128.8
Data derived from calculations on the isomer ethyl 5-amino-2-bromoisonicotinate. nih.gov

These studies reveal the specific synthons—structural units formed by directional intermolecular bonds like N-H···N hydrogen bonds—that guide the self-assembly of the molecules into a stable three-dimensional architecture. nih.gov

Applications in Advanced Organic Synthesis and Functional Materials Development

Ethyl 5-amino-6-bromopicolinate as a Versatile Heterocyclic Building Block

The strategic placement of reactive functional groups on the pyridine (B92270) ring makes this compound a valuable starting material for the synthesis of a wide array of more complex molecules. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the bromine atom is amenable to substitution and cross-coupling reactions. The ethyl ester provides a handle for hydrolysis, amidation, or reduction. This trifecta of reactivity allows for a high degree of molecular diversity to be generated from a single, readily accessible precursor.

Construction of Complex Polyfunctionalized Pyridine Derivatives

The synthesis of polyfunctionalized pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as an excellent scaffold for the introduction of various substituents onto the pyridine ring. The bromine atom, in particular, is a key feature that allows for the application of modern cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of bromo-pyridines is well-established. For instance, palladium-catalyzed reactions on bromo-naphthalene scaffolds have been successfully employed to generate diverse libraries of compounds for biological screening. nih.gov This approach is directly translatable to this compound, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position.

The following table illustrates potential transformations for creating polyfunctionalized pyridine derivatives from this compound based on established palladium-catalyzed cross-coupling reactions.

Reaction Type Coupling Partner Potential Product Structure Catalyst/Conditions
Suzuki CouplingArylboronic acid6-Aryl-5-aminopicolinatePd(PPh₃)₄, base
Stille CouplingOrganostannane6-Alkynyl-5-aminopicolinatePd(PPh₃)₄
Buchwald-Hartwig AminationAmine6-(Substituted amino)-5-aminopicolinatePd catalyst, phosphine (B1218219) ligand, base
Sonogashira CouplingTerminal alkyne6-Alkynyl-5-aminopicolinatePd/Cu catalyst, base

These reactions can be performed selectively, leaving the amino and ester groups intact for further functionalization, thereby providing access to a rich variety of substituted pyridine cores.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyridines)

The 2-aminopyridine (B139424) moiety within this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov

The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone or a related species. nih.gov In the case of this compound, the endocyclic nitrogen and the exocyclic amino group can react with suitable C2-synthons to form the fused imidazole (B134444) ring. For example, reaction with ethyl bromopyruvate would lead to the formation of an ethyl 6-bromo-7-(ethoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylate derivative. The substituents on the parent molecule, namely the bromine atom and the ester group, are carried through the reaction, providing further points for diversification in the final product.

A study on the rearrangement of 2-aryl-3-(4-substituted phenyl)aminoisoxazol-5(2H)-ones in the presence of a base demonstrated the formation of substituted imidazo[1,2-a]pyridines. mdpi.com This highlights the utility of substituted 2-aminopyridines in accessing this important heterocyclic system. Continuous flow synthesis methods have also been developed for the efficient production of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, showcasing the industrial relevance of this transformation. nih.gov

Role in Convergent and Divergent Synthetic Strategies

The orthogonal reactivity of the functional groups in this compound makes it a valuable component in both convergent and divergent synthetic strategies.

In a divergent synthesis , a single starting material is converted into a library of structurally related compounds. This compound is an excellent substrate for this approach. For example, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 6-position. Subsequently, the amino group can be acylated with a range of carboxylic acids, and the ester can be hydrolyzed and coupled with different amines to create a large and diverse library of compounds from a common intermediate.

Rational Design of Ligands for Coordination Chemistry and Metallo-Supramolecular Architectures

The field of coordination chemistry relies on the rational design of organic molecules, known as ligands, that can bind to metal ions to form metal complexes with specific properties and functions. This compound provides a versatile framework for the design and synthesis of novel ligands for a variety of applications, including catalysis, sensing, and the construction of metallo-supramolecular architectures.

Picolinate (B1231196) Moiety as a Metal Chelating Unit

The picolinate (pyridine-2-carboxylate) moiety is a well-known and effective bidentate chelating unit for a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group can coordinate to a metal center to form a stable five-membered chelate ring. This chelating ability is a key feature in the design of ligands for various applications.

In this compound, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, unmasking the picolinate chelating unit. The resulting 5-amino-6-bromopicolinic acid can then be used to form stable complexes with a variety of metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The amino group at the 5-position and the bromine atom at the 6-position can electronically influence the picolinate unit, thereby modulating the stability and reactivity of the corresponding metal complexes.

Engineering Multidentate Ligands incorporating the 5-Amino-6-bromopicolinate Framework

While the picolinate unit itself is a bidentate ligand, the presence of the amino and bromo functionalities on the this compound framework provides opportunities for the construction of more complex multidentate ligands. Multidentate ligands are often desired in coordination chemistry as they typically form more stable metal complexes due to the chelate effect.

The amino group at the 5-position can be readily functionalized to introduce additional donor atoms. For example, reaction with 2-picolyl chloride could introduce an additional pyridine ring, leading to a tridentate N,N,O-donor ligand. Alternatively, the bromine atom at the 6-position can be replaced with another donor group via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with an alkyne bearing a donor group (e.g., a pyridine or an amine) would result in a ligand with an extended π-system and additional coordination sites.

The synthesis of tripodal tris[4-(1,2,3-triazol-5-ylidene)methyl]amine mesoionic carbene ligands demonstrates a strategy where a central amine is used as an anchor to construct a multidentate ligand. rawdatalibrary.net A similar approach could be envisioned starting from the amino group of the picolinate framework. The ability to selectively modify both the 5- and 6-positions of the picolinate ring system allows for the rational design and synthesis of a wide variety of multidentate ligands with tailored steric and electronic properties for specific applications in catalysis and materials science.

Development of Functional Materials and Polymers

The bifunctional nature of this compound, possessing both an amino group and a halogen, makes it a candidate for polymerization reactions. The amino group can react with acyl chlorides, anhydrides, or other electrophiles to form polyamide chains, while the bromine atom offers a site for cross-coupling reactions, which can be used to introduce other functional groups or to create cross-linked polymer networks.

Research into peptide-peptoid hybrids has shown that incorporating N-alkylated glycines, known as peptoid residues, can influence the structure and function of peptides. nih.gov While not directly involving this compound, this field of study highlights a strategy where amino-containing building blocks are used to create polymers with tailored properties. For instance, certain peptide-peptoid hybrids have been found to retain antimicrobial effects while showing reduced toxicity and enhanced stability. nih.gov The incorporation of rigid, heterocyclic structures like the picolinate backbone from this compound into such polymers could impart specific conformational constraints and electronic properties, potentially leading to materials with novel functions.

The synthesis of polymers on a solid support is another area of interest. Methodologies have been developed for the polymer-assisted synthesis of various heterocyclic compounds, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net This approach involves attaching a starting material to a solid resin, performing a series of reactions to build the desired molecule, and then cleaving the final product from the support. researchgate.net Such techniques could theoretically be adapted for this compound to create novel picolinate-based oligomers or polymers with well-defined structures for applications in materials science.

Applications in Agrochemical and Dye Synthesis as a Chemical Intermediate

Substituted heterocyclic compounds are fundamental to the development of modern agrochemicals and synthetic dyes. The structural features of this compound make it a versatile intermediate for synthesizing more complex molecules in these industries. The pyridine ring is a common scaffold in many biologically active compounds, and the specific functional groups of this molecule allow for diverse chemical transformations.

In the synthesis of dyes, amino-heterocycles are frequently used as a core component, often serving as the diazo component or coupling partner in the formation of azo dyes. The amino group on the picolinate ring can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. Furthermore, the bromine atom can be substituted via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions to introduce different auxochromes, which can fine-tune the color and fastness properties of the resulting dyes. While specific examples detailing the use of this compound for dye synthesis are not prevalent in the available literature, the synthesis of novel pyrimidine-based dyes has been achieved using related amino-carboxylate structures. researchgate.net

In the agrochemical sector, the pyridine core is a key feature in many successful herbicides, insecticides, and fungicides. The ability to modify the this compound molecule at its multiple reaction sites allows for the creation of large libraries of compounds for biological screening. For example, the amino group can be acylated, alkylated, or incorporated into other heterocyclic rings, while the bromo substituent can be replaced with various aryl or alkyl groups through reactions like the Suzuki or Sonogashira coupling. These modifications can systematically alter the molecule's size, shape, and electronic properties to optimize its biological activity and selectivity for a specific agricultural target.

Future Research Directions and Methodological Advances

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research into the synthesis of ethyl 5-amino-6-bromopicolinate and its analogs should prioritize these principles.

Current synthetic routes to substituted pyridines often rely on multi-step processes that may involve harsh conditions or metal catalysts. organic-chemistry.org Green approaches seek to streamline these syntheses. One promising avenue is the development of one-pot, multi-component reactions. A notable example is the base-catalyzed, three-component reaction of ynals, isocyanates, and amines to furnish highly decorated pyridine (B92270) derivatives in good yields and with high regioselectivity. organic-chemistry.org Adopting such metal-free, environmentally benign methods could offer a more sustainable pathway to aminopicolinate scaffolds. organic-chemistry.org

Further green advancements could involve:

Solvent-Free or Aqueous Conditions: Minimizing or eliminating the use of volatile organic solvents is a core tenet of green chemistry. mdpi.com Research into performing key synthetic steps under solvent-free conditions, perhaps utilizing mechanochemistry (ball-milling), could drastically reduce waste. nih.gov Alternatively, using water as a solvent, despite the low solubility of many organic reagents, presents a non-toxic and cost-effective option that is gaining traction in pharmaceutical synthesis. mdpi.com

Use of Recyclable Catalysts: When catalysts are necessary, employing recyclable heterogeneous catalysts can simplify product purification and reduce waste. mdpi.com Solid acid catalysts, such as modified clays (B1170129) like Envirocat EPZG®, have shown efficiency in multicomponent reactions under solvent-free conditions, offering advantages like reusability and operational simplicity. derpharmachemica.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Cascade reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, are a powerful strategy for improving atom economy. nih.gov

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is the practice of introducing chemical modifications at a late point in a synthetic sequence. This strategy is exceptionally valuable in drug discovery, as it allows for the rapid generation of a library of analogs from a common, complex intermediate. nih.gov For a molecule like this compound, LSF offers pathways to selectively modify its structure.

The pyridine ring is a common scaffold in pharmaceuticals, but its functionalization can be challenging. nih.gov Future research should focus on developing highly chemo- and regioselective methods to leverage the existing functional groups on the picolinate (B1231196) core.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful LSF tool that avoids the need for pre-functionalized starting materials. researcher.life While the bromo and amino groups on the ring direct reactivity, methods for direct C-H functionalization at the remaining positions could provide novel derivatives. Transition-metal catalysis has been extensively used for pyridine C-H functionalization, but recent advances in metal-free approaches, such as those involving N-activation of the pyridine ring, are gaining prominence. nih.govresearchgate.net

Selective Cross-Coupling: The bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A key research direction is the development of catalytic systems that exhibit high chemoselectivity, allowing the C-Br bond to be functionalized without affecting the amino or ester groups.

Deaminative and Deoxygenative Transformations: Innovative methods allow for the transformation of amino groups on pyridine rings into other functionalities. researcher.life Exploring deaminative strategies for this compound could convert the amino group into a variety of substituents, further diversifying the molecular architecture. These reactions are often highly regioselective and can proceed under mild conditions. researcher.life

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, and process control. Integrating the synthesis and derivatization of this compound into automated flow platforms represents a significant methodological advance.

A modular, automated synthesis of related heterocyclic structures, such as spirocyclic tetrahydronaphthyridines, has been successfully demonstrated. nih.gov This was achieved by sequencing a photoredox-catalyzed reaction with an intramolecular N-arylation in continuous flow. nih.gov A similar strategy could be envisioned for this compound, where the compound is generated in an initial flow module and then directed into subsequent modules for selective functionalization, such as C-H functionalization or cross-coupling.

The benefits of this approach include:

Enhanced Safety and Scalability: Flow reactors handle smaller volumes at any given time, improving heat transfer and allowing for the safe use of highly reactive reagents or challenging reaction conditions that are difficult to manage in large-scale batch processes. unibe.ch

Rapid Reaction Optimization: Automated platforms can systematically vary reaction parameters (temperature, residence time, stoichiometry), enabling rapid optimization and the discovery of novel reaction conditions.

Telescoping Reactions: Multiple synthetic steps can be "telescoped" together without intermediate workup and purification, significantly increasing efficiency and reducing waste. nih.gov For instance, a flow platform could couple a C-N bond formation with a subsequent cyclization to rapidly build complex molecular scaffolds. nih.govunibe.ch

Exploration of Novel Reaction Catalysis and Methodologies

The development of novel catalysts and reaction methodologies is the engine driving synthetic chemistry forward. For a versatile building block like this compound, new catalytic systems can unlock unprecedented transformations.

Future research should explore:

Photoredox and Electrocatalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. They often enable unique transformations under mild conditions that are not accessible through traditional thermal methods. A photoredox-catalyzed approach, for example, could be used for the hydroaminoalkylation of a related vinyl pyridine, followed by cyclization. nih.gov

Enzymatic and Biocatalysis: Enzymes offer unparalleled selectivity and operate under green conditions (aqueous environment, mild temperatures). nih.gov While challenging, developing biocatalysts for the selective acylation, alkylation, or even halogenation of picolinate derivatives could provide highly efficient and sustainable synthetic routes to chiral, high-value compounds.

Novel Coupling Methodologies: Beyond standard palladium catalysis, exploring other transition metals or even metal-free coupling strategies is a key research area. nih.govresearcher.life For example, copper-catalyzed cascade reactions have been used to construct highly substituted pyridines from simple starting materials. nih.gov Applying such methodologies to the derivatization of the picolinate core could yield novel molecular structures.

A summary of potential catalytic approaches is presented below.

Catalytic ApproachPotential Application for PicolinatesKey Advantages
Photoredox Catalysis C-H functionalization, C-N/C-C bond formationMild conditions, unique reactivity pathways nih.gov
Biocatalysis Enantioselective transformations, green chemistryHigh selectivity, sustainable conditions nih.gov
Metal-Free Catalysis C-S and C-H bond functionalizationAvoids toxic/expensive metals, simplified purification organic-chemistry.orgresearcher.life
Flow-based Catalysis Integration of multiple reaction stepsEnhanced safety, scalability, rapid optimization unibe.ch

Expanding the Scope of Derived Functional Materials

The functional groups on this compound make it an attractive scaffold for the development of advanced functional materials. The amino group, the bromo-substituent, and the ester can all act as handles for polymerization or for covalent attachment to surfaces and macromolecules.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used in materials for OLEDs. rroij.com The 8-hydroxyquinoline (B1678124) core, a related nitrogen-containing heterocycle, is a classic component of electron-transporting and emissive layers. rroij.com Derivatives of this compound could be explored as new ligands for metal complexes (e.g., with Iridium or Platinum) or as building blocks for purely organic emitters with tunable electronic properties.

Polymers and Advanced Resins: The amino group and the bromo-substituent provide two distinct points for polymerization. For example, the amino group could be used in the formation of polyamides or polyimides, while the bromo-substituent could participate in polycondensation reactions via cross-coupling. This could lead to the creation of novel polymers with tailored thermal, mechanical, and electronic properties, similar to how morpholine (B109124) derivatives are used as building blocks for advanced materials. e3s-conferences.org

Functional Nanoparticles and Surfaces: Small-molecule derivatives can be assembled into functional nanoparticles for applications such as drug delivery. nih.gov The functional handles on the picolinate could be used to attach it to polymer backbones or inorganic nanoparticles, imparting specific recognition or catalytic properties. Amine-functionalized materials, for instance, are used in a variety of bioimaging and sensor applications. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of Ethyl 5-amino-6-bromopicolinate to improve yield and purity?

Methodological Answer: The synthesis typically involves bromination followed by amination. To optimize yield:

  • Step 1 : Brominate the pyridine ring precursor (e.g., ethyl picolinate) using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .
  • Step 2 : Introduce the amino group via nucleophilic substitution using ammonia or protected amines. Use polar aprotic solvents (e.g., DMF) and catalytic Cu(I) to enhance regioselectivity .
  • Purity Control : Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The amino group’s protons appear as broad singlets (~δ 5.5 ppm), while bromine’s deshielding effect shifts pyridine ring protons downfield .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1700 cm1^{-1} and N–H bends (amino group) at ~1600 cm1^{-1} .
  • Mass Spectrometry : Confirm molecular weight (245.07 g/mol) via high-resolution MS (HRMS) to distinguish from analogs .

Q. How can solubility challenges of this compound in aqueous biological assays be addressed?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, ensuring biocompatibility with cell-based assays .
  • Derivatization : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) via saponification .
  • Nanoparticle Encapsulation : Employ liposomal carriers to enhance bioavailability in in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time, and dosage). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-bromo vs. 6-bromo derivatives) to isolate substituent effects .

Q. How can regioselectivity be controlled during functionalization of this compound in cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling at the bromine site, leveraging steric hindrance from the amino group to direct reactivity .
  • Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during halogenation .

Q. What computational methods predict the interaction of this compound with enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The bromine atom’s electronegativity enhances halogen bonding with active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .

Q. How can researchers design derivatives to explore the pharmacophore of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with chlorine or iodine to study halogen bonding effects. Replace the ethyl ester with methyl or benzyl groups to alter lipophilicity .
  • Fragment-Based Screening : Use X-ray crystallography to identify critical binding motifs, then synthesize fragments for activity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.